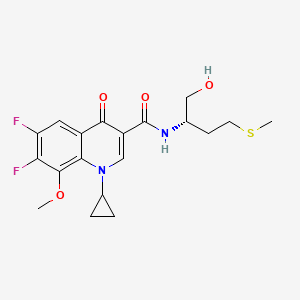
C19H22F2N2O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a difluorobenzene sulfonamide group and a methoxy-methylphenyl ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves several steps. The preparation typically starts with the reaction of 3,4-difluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chiral amine, such as (1S)-1-(2-methoxy-5-methylphenyl)ethylamine, under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the difluorobenzene ring.
Scientific Research Applications
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(difluoromethane)sulfonylphenyl derivatives: These compounds share the difluorobenzene sulfonamide group but differ in their additional substituents.
Methoxy-methylphenyl ethyl derivatives: These compounds have similar structural features but lack the sulfonamide group, leading to different chemical and biological properties.
Biological Activity
C19H22F2N2O4S, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : this compound
- Molecular Weight : 412.5 g/mol
- IUPAC Name : 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound's unique combination of functional groups enhances its interactions with target proteins, potentially increasing its efficacy compared to other similar compounds .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against Gram-positive bacteria. For instance, it has been shown to exhibit significant activity against strains such as Staphylococcus aureus and Bacillus cereus. The structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can lead to variations in antibacterial potency.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | 10 µg/mL |
| Bacillus cereus | 3 µg/mL | 6 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL | 16 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antibacterial agent.
Case Studies
Several case studies have explored the biological activities of this compound:
-
Case Study on Antibacterial Efficacy :
A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated that it not only inhibited bacterial growth but also showed bactericidal properties at higher concentrations. This study emphasized the compound's potential use in treating infections caused by resistant strains . -
Toxicity Assessment :
In assessing the toxicity profile, research indicated that this compound exhibited minimal cytotoxic effects on human embryonic kidney cells (HEK-293) at concentrations up to 30.82 mg/L. This significant difference between MICs and toxic concentrations suggests a favorable safety margin for therapeutic applications . -
Mechanistic Insights :
A mechanistic study revealed that the compound interacts with topoisomerase IV, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, this compound disrupts bacterial cell division, leading to cell death .
Properties
Molecular Formula |
C19H22F2N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-8-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H22F2N2O4S/c1-27-18-15(21)14(20)7-12-16(18)23(11-3-4-11)8-13(17(12)25)19(26)22-10(9-24)5-6-28-2/h7-8,10-11,24H,3-6,9H2,1-2H3,(H,22,26)/t10-/m0/s1 |
InChI Key |
VDIGCWGALOBFOG-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)N[C@@H](CCSC)CO |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NC(CCSC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















